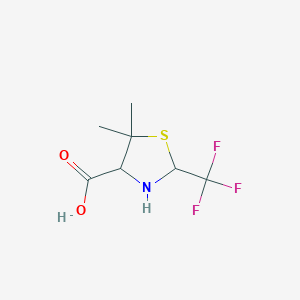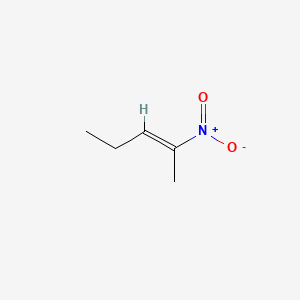![molecular formula C17H12N2O B14688027 10-Methoxynaphtho[2,1-b][1,5]naphthyridine CAS No. 33177-30-9](/img/structure/B14688027.png)
10-Methoxynaphtho[2,1-b][1,5]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methoxynaphtho[2,1-b][1,5]naphthyridine is a polycyclic aromatic compound that belongs to the class of naphthyridines This compound is characterized by its fused ring structure, which includes a naphthalene ring and a pyridine ring The presence of a methoxy group at the 10th position adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 10-Methoxynaphtho[2,1-b][1,5]naphthyridine involves the Ullmann–Fetvadjian condensation. This reaction involves the condensation of arylamines with β-naphthol and paraformaldehyde. Specifically, 5-amino-2-methoxypyridine and 3-aminoquinoline are used as starting materials. The cyclization occurs at positions 6 and 4, respectively, to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Ullmann–Fetvadjian condensation remains a viable route for large-scale synthesis. This method’s efficiency and the availability of starting materials make it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
10-Methoxynaphtho[2,1-b][1,5]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10-Methoxynaphtho[2,1-b][1,5]naphthyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Methoxynaphtho[2,1-b][1,5]naphthyridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer activity. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[f]naphtho[2,1-b][1,7]naphthyridine
- Dibenzo[b,h][1,6]naphthyridine
- Pyronaridine
Uniqueness
10-Methoxynaphtho[2,1-b][1,5]naphthyridine is unique due to the presence of the methoxy group at the 10th position, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct properties that make it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
33177-30-9 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
10-methoxynaphtho[2,1-b][1,5]naphthyridine |
InChI |
InChI=1S/C17H12N2O/c1-20-17-9-8-15-16(19-17)10-13-12-5-3-2-4-11(12)6-7-14(13)18-15/h2-10H,1H3 |
InChI-Schlüssel |
BZQSQYSXENSNFK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C1)N=C3C=CC4=CC=CC=C4C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





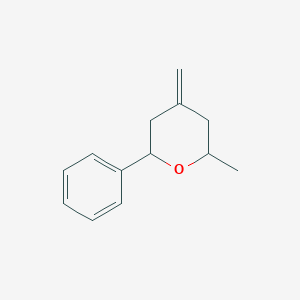
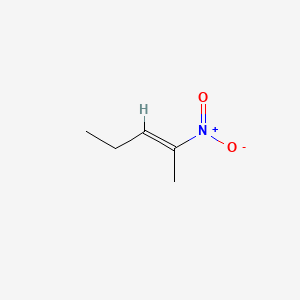
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)


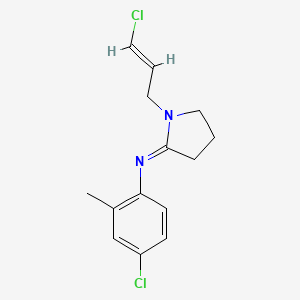

![5-ethyl-5-methyl-4-phenyl-4H-[1,2,4]triazole-3-thione](/img/structure/B14688008.png)
